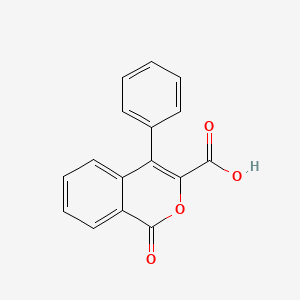

1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid

描述

Background and Historical Context

The development of isochromene chemistry traces its origins to the broader exploration of benzopyran derivatives, which has been a subject of intensive research since the mid-twentieth century. The historical foundation of this field can be traced to the early work on coumarin synthesis, where William Henry Perkin first synthesized coumarin in 1868, establishing fundamental principles for benzopyran chemistry. The systematic study of isochromene derivatives began to gain momentum as researchers recognized the potential of these heterocyclic frameworks in medicinal chemistry applications.

The specific compound 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid, bearing the Chemical Abstracts Service registry number 37617-98-4, was first catalogued in chemical databases in 2005, reflecting the relatively recent focus on this particular molecular structure. The compound emerged from systematic efforts to explore functionalized isochromene derivatives, driven by the recognition that such structures could serve as versatile intermediates in organic synthesis. Research groups began investigating various synthetic approaches to access these compounds, with early methodologies focusing on transition metal-catalyzed approaches and electrophilic cyclization strategies.

The evolution of synthetic methodologies for isochromene derivatives has been marked by significant advances in regioselectivity control and reaction efficiency. Traditional synthetic strategies have included intramolecular cyclization of 2-alkenyl benzoic acids, oxidation of isochromans, and metal-catalyzed cross-coupling reactions. These developments have established the foundation for current synthetic approaches to this compound and related structures.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties. This compound exemplifies the sophisticated structural arrangements possible within the isochromene framework, demonstrating how multiple functional groups can be incorporated to create molecules with enhanced synthetic utility. The presence of both a ketone functionality at the 1-position and a carboxylic acid group at the 3-position, combined with a phenyl substituent at the 4-position, creates a molecule with multiple reactive sites for further chemical transformations.

Within the broader context of heterocyclic chemistry, this compound represents an important class of oxygen-containing heterocycles that bridge the gap between simple aromatic systems and complex natural products. The isochromene core structure provides a rigid framework that constrains molecular conformations while offering opportunities for stereoselective synthesis. This structural feature has made isochromene derivatives valuable in the development of pharmaceutical compounds where precise three-dimensional arrangements of functional groups are crucial for biological activity.

The compound's significance is further enhanced by its potential role as a synthetic intermediate. The carboxylic acid functionality provides a handle for amide bond formation, esterification reactions, and other transformations commonly employed in medicinal chemistry. Meanwhile, the ketone group offers opportunities for reduction, condensation reactions, and other carbon-carbon bond forming processes. This combination of functional groups makes the compound particularly valuable for diversity-oriented synthesis approaches aimed at generating compound libraries for biological screening.

Recent advances in synthetic methodology have highlighted the importance of efficient routes to functionalized isochromene derivatives. Metal-free synthetic approaches have emerged as particularly attractive alternatives to traditional transition metal-catalyzed processes, offering advantages in terms of cost, environmental impact, and functional group tolerance. These developments have positioned compounds like this compound at the forefront of sustainable synthetic chemistry initiatives.

Position in the Isochromene Family of Compounds

The isochromene family of compounds encompasses a diverse range of structural variants, each characterized by the presence of a benzopyran core with the oxygen atom positioned to create a six-membered heterocyclic ring fused to a benzene ring. Within this family, this compound occupies a distinctive position due to its specific substitution pattern and functional group arrangement.

According to current International Union of Pure and Applied Chemistry nomenclature, the systematic name for isochromene is 2-benzopyran, distinguishing it from its isomeric counterpart chromene, which is designated as 1-benzopyran. This nomenclature reflects the fundamental structural difference in the position of the oxygen atom within the pyran ring. The compound under investigation belongs specifically to the 1H-isochromene subclass, where the hydrogen atom is located at the 1-position of the heterocyclic ring.

The structural classification of this compound can be understood through comparison with other significant members of the isochromene family. Unlike simple isochromene derivatives that may contain only alkyl substituents, this compound features an aromatic phenyl group at the 4-position, which significantly influences its electronic properties and reactivity patterns. The presence of the carboxylic acid group at the 3-position further distinguishes it from many naturally occurring isochromene derivatives, which more commonly feature hydroxyl, methoxy, or other oxygen-containing substituents.

Table 1: Structural Comparison of Key Isochromene Derivatives

| Compound Type | Substitution Pattern | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | 1-oxo, 3-carboxylic acid, 4-phenyl | C₁₆H₁₀O₄ | Ketone, carboxylic acid, aromatic |

| 3-amino-1H-isochromene | 3-amino | Variable | Amino group |

| 1-alkoxy-isochromene | 1-alkoxy | Variable | Ether linkage |

| 4-iodo-1H-isochromene | 4-iodo | Variable | Halogen substituent |

The positioning of functional groups in this compound creates unique opportunities for molecular recognition and biological interaction. The carboxylic acid group provides hydrogen bonding capabilities, while the aromatic phenyl substituent offers possibilities for π-π stacking interactions with biological targets. This combination of features positions the compound as a valuable scaffold for medicinal chemistry applications.

Within the broader family of isochromene compounds, this particular derivative represents an example of a highly functionalized structure that maintains the core heterocyclic framework while incorporating multiple sites for chemical modification. This characteristic has made it an attractive target for synthetic chemists seeking to develop efficient routes to complex isochromene derivatives.

Research Scope and Objectives

Current research efforts surrounding this compound are focused on several key areas that reflect the compound's potential applications and synthetic challenges. The primary research objectives encompass the development of efficient synthetic methodologies, exploration of biological activities, and investigation of the compound's utility as a building block for more complex molecular structures.

Synthetic methodology development represents a major research focus, with particular emphasis on discovering routes that avoid the use of expensive transition metal catalysts or harsh reaction conditions. Recent work has demonstrated that regioselective synthesis of isochromene derivatives can be achieved through careful selection of reaction conditions and substrate design. The challenge of achieving high yields while maintaining regioselectivity in the cyclization process remains a central concern for researchers working in this area.

The exploration of structure-activity relationships within the isochromene family has become increasingly important as researchers seek to understand how specific substitution patterns influence biological activity. The presence of both electron-withdrawing and electron-donating groups in this compound provides an opportunity to study how these competing electronic effects influence molecular behavior in biological systems.

Table 2: Current Research Directions and Methodological Approaches

| Research Area | Methodology | Key Challenges | Recent Advances |

|---|---|---|---|

| Synthetic Route Development | Metal-free cyclization | Regioselectivity control | 6-endo-dig cyclization strategies |

| Functional Group Tolerance | Diverse substitution patterns | Electronic effects | Electron-donating group compatibility |

| Biological Activity Screening | Structure-activity relationships | Target identification | Antimicrobial activity correlation |

| Mechanistic Studies | Computational modeling | Reaction pathway elucidation | Cyclization mechanism understanding |

The investigation of reaction mechanisms has emerged as a critical research objective, particularly in understanding the factors that influence the regioselectivity of cyclization reactions leading to isochromene formation. Researchers have identified that the nature of substituents on the aromatic ring can significantly influence whether a 5-exo-dig or 6-endo-dig cyclization pathway is favored. This mechanistic understanding is essential for designing predictable synthetic routes to specific isochromene derivatives.

Contemporary research has also focused on developing environmentally sustainable synthetic approaches that minimize waste generation and avoid the use of toxic reagents. The development of one-pot synthetic procedures and mechanochemical synthesis methods represents important advances in this direction. These approaches align with current trends toward green chemistry practices and offer practical advantages for large-scale synthesis applications.

属性

IUPAC Name |

1-oxo-4-phenylisochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)20-14/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYZSIFSEWJZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400789 | |

| Record name | 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37617-98-4 | |

| Record name | 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via 2-Alkynylbenzaldehydes and Catalytic Cyclization

A widely reported method involves the synthesis of 2-alkynylbenzaldehydes followed by catalytic cyclization to yield isochromene derivatives.

Step 1: Preparation of 2-Alkynylbenzaldehydes

Starting from o-bromobenzaldehyde, a Sonogashira coupling reaction with terminal alkynes is performed using palladium catalysts (e.g., trans-dichlorobis(triphenylphosphine)palladium(II)) and copper(I) iodide as co-catalyst in the presence of a base such as triethylamine. This reaction proceeds under nitrogen atmosphere at mild temperatures (room temperature to 50 °C) to afford 2-alkynylbenzaldehydes in good yields (up to 99%).Step 2: Catalytic Cyclization to Isochromenes

The 2-alkynylbenzaldehydes are then subjected to catalytic cyclization in the presence of suitable catalysts (e.g., ruthenium complexes or zinc halides) and alcohols or other nucleophiles. This step forms the isochromene ring system with regioselectivity. The reaction is typically carried out in dry toluene at around 30 °C, and the products are isolated after aqueous workup and extraction.Step 3: Oxidation and Functional Group Transformations

To obtain the 1-oxo functionality and the carboxylic acid group at position 3, further oxidation or hydrolysis steps are employed. For example, oxidation of the isochromene intermediate or ring-opening reactions with secondary amines can be used to functionalize the core structure appropriately.

Synthesis from Phenyl 2-Alkynylbenzoates

Another approach involves the reaction of phenyl 2-alkynylbenzoates with zinc halides, tetrabutylammonium bromide (TBAB), and oxone in a 1:1 solvent mixture. This method efficiently produces 4-halo-3-substituted isocoumarins, which are closely related to isochromene derivatives. The reaction proceeds under mild conditions and offers good yields and selectivity.

Ruthenium-Catalyzed Annulation

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Sonogashira coupling + catalytic cyclization | o-Bromobenzaldehyde + terminal alkyne | Pd(PPh3)2Cl2, CuI, TEA; Zn halide or Ru catalyst | RT to 50 °C; toluene or DMA solvent | Up to 99% (alkynylbenzaldehyde), 70-88% (cyclization) | Regioselective, mild conditions |

| Phenyl 2-alkynylbenzoates + Zn halide + TBAB + oxone | Phenyl 2-alkynylbenzoates | Zn halide, TBAB, oxone | 1:1 solvent mixture, mild temp | Moderate to good | Efficient for 4-halo-3-substituted isocoumarins |

| Ruthenium-catalyzed annulation | Benzoic acid derivatives + propargylic carbonates | [Ru(p-cymene)Cl2]2, K3PO4 | DMA, 80-100 °C, 6-15 h | 70-74% | Versatile, allows diverse substitution |

Research Findings and Notes

- The Sonogashira coupling followed by catalytic cyclization is a robust and well-documented route, providing high regioselectivity and good yields for the isochromene core.

- The use of zinc halides and oxone in the reaction with phenyl 2-alkynylbenzoates offers an efficient pathway to related isocoumarin derivatives, which can be further transformed into the target compound.

- Ruthenium-catalyzed annulation provides a modern, versatile approach that tolerates various functional groups and allows for the synthesis of substituted isochromenes, including the this compound framework.

- Purification of the final product generally involves standard aqueous workup, extraction, and sometimes recrystallization, with the compound typically stored sealed at 2-8 °C to maintain stability.

化学反应分析

Types of Reactions: 1-Oxo-4-phenyl-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Substituted isochromene derivatives.

科学研究应用

1-Oxo-4-phenyl-1H-isochromene-3-carboxylic acid has several scientific research applications, including:

作用机制

The mechanism of action of 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid and related compounds:

Structural and Functional Insights

Positional isomerism (e.g., 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid) alters electronic distribution, affecting interactions with biological targets. For instance, the C4 carboxylic acid may hinder π-stacking interactions compared to C3 .

Backbone Modifications :

- The 3,4-dihydro variant () introduces partial saturation, reducing aromaticity and rigidity, which could influence binding to enzymes like cyclooxygenase .

- Replacement of oxygen with sulfur in isothiochromene (CAS 412336-00-6) increases ring stability and alters electronic properties, making it suitable for heavy-metal chelation .

Pharmacological Potential: The amide derivative () shows improved bioavailability due to reduced ionization, contrasting with the carboxylic acid’s propensity for salt formation . Chromene-based analogs () exhibit stronger UV absorption, useful in photodynamic therapy, but lack the isochromene scaffold’s stereochemical complexity .

生物活性

1-Oxo-4-phenyl-1H-isochromene-3-carboxylic acid is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the isochromene class, which has garnered attention for its diverse range of biological properties, including anti-inflammatory, antioxidant, and potential anticancer activities. Understanding the biological activity of this compound can facilitate its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C16H12O3, with a molecular weight of approximately 266.25 g/mol. Its structure features an isochromene moiety that includes a phenyl group and a carboxylic acid functional group, which are crucial for its biological activity. The unique arrangement of these functional groups may lead to distinct interactions with biological targets.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on 3-phenyl-1H-isochromen-1-one analogues have shown that they possess antioxidant activities that are several times more potent than ascorbic acid in DPPH assays . This suggests that this compound may also exert similar effects, contributing to cellular protection against oxidative stress.

Anti-inflammatory Properties

The compound has been explored for its potential anti-inflammatory effects. Its structural features allow it to interact with various enzymes involved in inflammatory pathways. The presence of the carboxylic acid group may enhance its ability to inhibit pro-inflammatory mediators, making it a candidate for further investigation in inflammatory disease models.

Antiplatelet Activity

In studies focusing on the inhibition of platelet aggregation, compounds related to isochromenes have demonstrated promising results. Specifically, certain analogues were found to exhibit antiplatelet activity superior to that of aspirin . This raises the possibility that this compound could be effective in preventing thrombotic events.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or platelet aggregation, thereby modulating these pathways.

- Antioxidant Mechanism : It may scavenge free radicals or chelate metal ions, reducing oxidative stress within cells.

- Cell Signaling Modulation : By influencing signaling pathways, it can affect gene expression related to inflammation and cell proliferation.

Research Findings and Case Studies

Synthesis and Applications

The synthesis of this compound can serve as a precursor for various substituted isocoumarins, which are known for their diverse biological activities. This synthesis opens avenues for creating new therapeutic agents targeting inflammation, oxidative stress-related diseases, and cardiovascular conditions.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of substituted benzaldehydes with activated pyridine derivatives, followed by cyclization under acidic or catalytic conditions. For example, analogous syntheses employ palladium or copper catalysts in solvents like DMF or toluene to optimize yield . Reaction temperature and stoichiometric ratios of intermediates (e.g., aryl aldehydes and aminopyridines) are critical to minimizing side products. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and carboxylic acid functionality. Fourier-Transform Infrared Spectroscopy (FTIR) identifies key functional groups (e.g., C=O stretches at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) verifies molecular weight .

Q. What are the key steps in purifying this compound post-synthesis?

- Methodological Answer : After synthesis, liquid-liquid extraction (using ethyl acetate/water) removes unreacted starting materials. Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) isolates the target compound. Final recrystallization in ethanol or acetonitrile enhances purity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths, angles, and stereochemistry. For example, SHELXL’s robust algorithms handle high-resolution data to resolve positional disorders in the isochromene ring. Twinning or low-resolution data may require SHELXE for experimental phasing . Validate results against DFT-calculated geometries to confirm accuracy .

Q. How to address discrepancies in spectroscopic data versus crystallographic results?

- Methodological Answer : Contradictions (e.g., NMR indicating a keto-enol tautomer vs. crystallography showing a single tautomer) require iterative validation. Use variable-temperature NMR to probe dynamic equilibria. Cross-validate with computational chemistry (e.g., Gaussian for energy minimization) to reconcile differences .

Q. What strategies optimize the compound’s stability during high-temperature reactions?

- Methodological Answer : Degradation pathways (e.g., decarboxylation) can be mitigated by inert atmosphere (N₂/Ar) and low-boiling solvents (e.g., THF) to reduce reflux temperatures. Stabilizing agents like radical inhibitors (e.g., BHT) may suppress side reactions. Monitor stability via thermogravimetric analysis (TGA) .

Q. How to design experiments to study the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Reactivity with nucleophiles (e.g., amines, thiols) can be assessed via kinetic studies under varying pH and solvent polarity. Use stopped-flow UV-Vis spectroscopy to track intermediate formation. Computational modeling (e.g., DFT) predicts reactive sites on the isochromene scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。